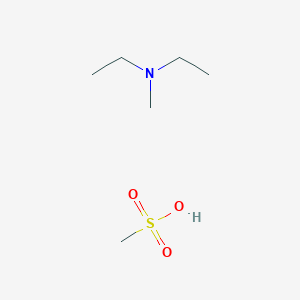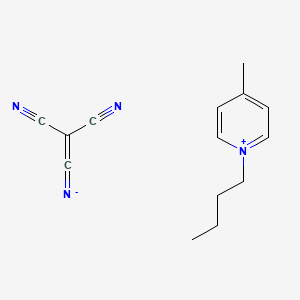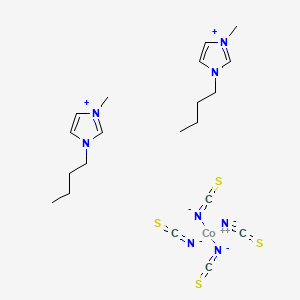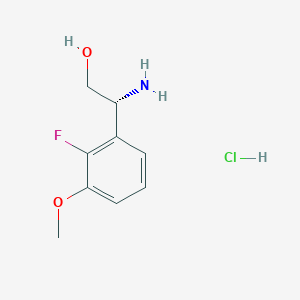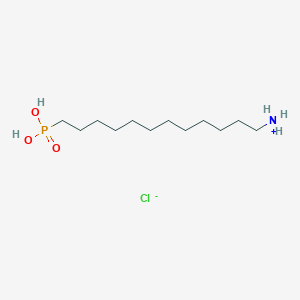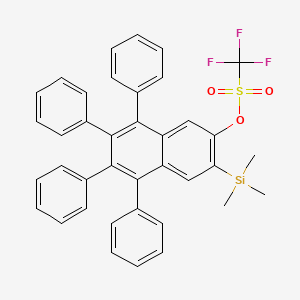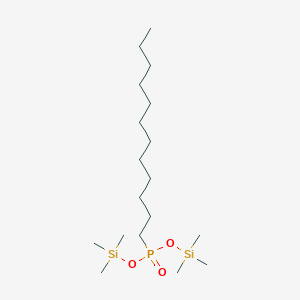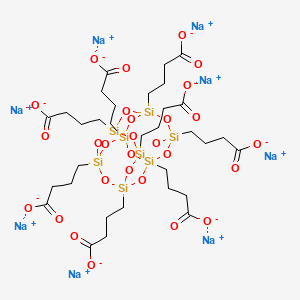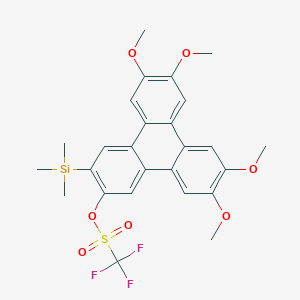
6,7,10,11-Tetrakis(methoxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7,10,11-Tetrakis(methoxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple methoxy groups and a trimethylsilyl group attached to a triphenylene core, making it a subject of interest in organic chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,10,11-Tetrakis(methoxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate typically involves multiple steps, starting from simpler aromatic compounds. The process often includes:
Methoxylation: Introduction of methoxy groups to the aromatic ring through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Silylation: Addition of the trimethylsilyl group using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.
Triflation: Introduction of the triflate group using triflic anhydride (Tf2O) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
6,7,10,11-Tetrakis(methoxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxy groups, forming a simpler aromatic structure.
Substitution: The triflate group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium iodide (NaI) or ammonia (NH3) in polar solvents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler aromatic compounds.
Substitution: Formation of new aromatic compounds with different functional groups.
科学研究应用
6,7,10,11-Tetrakis(methoxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.
作用机制
The mechanism of action of 6,7,10,11-Tetrakis(methoxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate involves its interaction with molecular targets through its functional groups. The methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the trimethylsilyl group can enhance the compound’s stability and lipophilicity. These interactions can influence various molecular pathways, making the compound useful in different applications.
相似化合物的比较
Similar Compounds
6,7,10,11-Tetrakis(methoxy)-triphenylene: Lacks the trimethylsilyl and triflate groups, making it less versatile in certain reactions.
3-(Trimethylsilyl)-triphenylenyl-2-triflate:
Uniqueness
6,7,10,11-Tetrakis(methoxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate is unique due to the combination of methoxy, trimethylsily
属性
IUPAC Name |
(6,7,10,11-tetramethoxy-3-trimethylsilyltriphenylen-2-yl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27F3O7SSi/c1-32-20-8-14-15-9-21(33-2)23(35-4)11-17(15)19-13-25(38(5,6)7)24(36-37(30,31)26(27,28)29)12-18(19)16(14)10-22(20)34-3/h8-13H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANVZFSOZUBJKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OS(=O)(=O)C(F)(F)F)[Si](C)(C)C)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27F3O7SSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
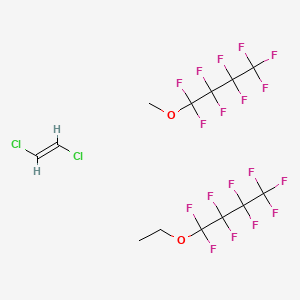
![[Tris(chloromethyl)silyl]benzene](/img/structure/B6310208.png)
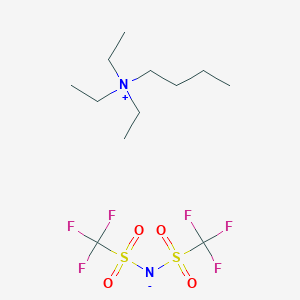
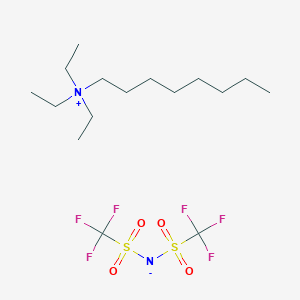
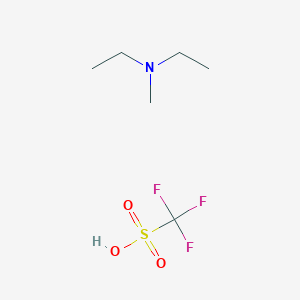
![bis(trifluoromethylsulfonyl)azanide;1-hexyl-4-aza-1-azoniabicyclo[2.2.2]octane](/img/structure/B6310242.png)
